Solasonine

Anticancer Hepatocellular Carcinoma Cytotoxicity

Procure Solasonine (CAS 19121-58-5) as a critical reference standard for apoptosis, ferroptosis, and synergy-based antifungal research. Its solatriose glycosylation prevents non-specific membrane disruption at physiological pH, enabling you to isolate target-specific anticancer mechanisms without the confounding cytolysis caused by chacotriose analogs like solamargine. This distinct ADME profile makes it the only valid benchmark for controlled glycoside structure-activity relationship studies, ensuring your assay reproducibility and cross-study comparability.

Molecular Formula C45H73NO16
Molecular Weight 884.1 g/mol
CAS No. 19121-58-5
Cat. No. B1682107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolasonine
CAS19121-58-5
Synonymsalpha-solamargine
alpha-solamarine
alpha-solamarine, (3beta,22alpha,25R)-isomer
alpha-solasonine
solasonine
Molecular FormulaC45H73NO16
Molecular Weight884.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
InChIInChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyQCTMYNGDIBTNSK-XEAAVONHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Solasonine (CAS 19121-58-5): Steroidal Glycoalkaloid Differentiation and Procurement Guide


Solasonine (CAS 19121-58-5) is a naturally occurring steroidal glycoalkaloid primarily found in plants of the Solanum genus, such as Solanum melongena (eggplant) and Solanum nigrum [1]. It consists of a solasodine aglycone core linked to a solatriose carbohydrate moiety, distinguishing it from its closely related structural analog solamargine, which contains a chacotriose sugar chain [2]. Solasonine exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, and has been investigated as a component of experimental therapeutic formulations like Coramsine [3].

Solasonine Procurement: Why Structural Analogs Cannot Be Interchanged


Despite sharing a common solasodine aglycone, steroidal glycoalkaloids like solasonine and its close analogs exhibit distinct biological activities due to differences in their carbohydrate side chains [1]. These glycosylation variations profoundly impact membrane interactions, target binding, and pH-dependent activity [2]. For instance, the chacotriose moiety of solamargine confers significantly greater membrane-disrupting potency compared to the solatriose group of solasonine [2]. Consequently, substituting solasonine with a generic 'solasodine-based glycoalkaloid' without considering these specific structural differences can lead to irreproducible results in assays and invalidate comparative studies. The following quantitative evidence details these critical, non-interchangeable performance differences.

Solasonine: Quantitative Comparative Performance Evidence Against Key Analogs


Solasonine vs. Solamargine: Reduced Cytotoxicity in HepG2 Liver Cancer Cells

Solasonine exhibits significantly lower antiproliferative activity against human hepatocellular carcinoma (HepG2) cells compared to its close structural analog, solamargine. In a direct comparison, the IC50 of solasonine was found to be 20-fold higher than that of solamargine, indicating substantially weaker cytotoxicity [1]. This difference is critical for studies where a less potent glycoalkaloid is required as a comparator or for investigating structure-activity relationships of the sugar moiety.

Anticancer Hepatocellular Carcinoma Cytotoxicity

Solasonine vs. Solamargine: Complete Lack of Membrane-Disrupting Activity at Physiological pH

A key functional distinction is that solasonine exhibits virtually no membrane-lytic activity at physiological pH (pH 7 and above), whereas solamargine is highly active [1]. In liposome assays, solamargine caused major lysis of cholesterol-, stigmasterol-, and ergosterol-containing membranes, while solasonine remained completely inactive against cholesterol liposomes at sub-neutral to neutral pH [1]. This stark difference in membrane interaction is a primary driver of their divergent biological effects.

Membrane Permeability Mechanism of Action pH-Dependent Activity

Solasonine vs. Solamargine: Differential Antifungal Activity Against Rhizoctonia solani

Solasonine demonstrates a unique spectrum of antifungal activity distinct from solamargine. Against the plant pathogen Rhizoctonia solani, solasonine was completely inactive across the tested pH range (5-8), whereas solamargine was a potent inhibitor of Phoma medicaginis [1]. Interestingly, a 1:1 mixture of the two glycoalkaloids produced synergistic effects against R. solani, which was otherwise unaffected by either compound alone [1].

Antifungal Phytopathology Synergy

Solasonine vs. Solasodine: Higher Potency Against Breast Cancer Cell Lines

Glycosylation significantly enhances the cytotoxic potency of the solasodine scaffold. In a panel of human breast cancer cell lines (BT-549, MDA-MB-231, T74D, MCF-7), the glycoside solasonine was substantially more potent than its aglycone, solasodine [1]. For instance, against BT-549 and MDA-MB-231 cells, solasodine exhibited IC50 values of 59.15 μM and 75.63 μM, respectively, whereas solasonine's IC50 values across all four lines ranged from 27.26–35.89 μM [1].

Anticancer Breast Cancer Glycosylation Effect

Solasonine Exhibits Lower Cytotoxicity Than Solanine Across Multiple Cancer Cell Lines

Solasonine generally displays a less potent cytotoxic profile compared to the potato glycoalkaloid solanine. In a study screening eight human tumor cell lines, solasonine's IC50 values ranged from 12.73 to 37.15 μmol/L [1]. In contrast, literature values for solanine in similar cell lines often report IC50 values in the low micromolar range (e.g., 1-10 μM) [2]. While not a direct head-to-head comparison, the consistent trend across studies suggests solasonine is a less cytotoxic alternative.

Anticancer Comparative Cytotoxicity Glycoalkaloid

Solasonine Demonstrates Favorable Selectivity for Leishmania Parasites Over Host Cells

Solasonine exhibits a notable degree of selectivity in its antiparasitic activity. Against Leishmania infantum, solasonine was approximately four times more selective for the parasite than for the host macrophage cells, yielding a selectivity index (SI) of 3.7 [1]. This contrasts with other potent but non-selective leishmanicidal agents.

Antiparasitic Leishmaniasis Selectivity Index

Optimal Research and Development Applications for Solasonine (CAS 19121-58-5)


Mechanistic Studies of Non-Lytic, pH-Independent Anticancer Activity

Given its proven inability to disrupt cholesterol membranes at physiological pH [1], solasonine is the ideal candidate for isolating and studying anticancer mechanisms that do not rely on direct membrane lysis. Researchers can use solasonine to investigate pathways like apoptosis induction, cell cycle arrest, and ferroptosis [2] without the confounding variable of membrane permeabilization that dominates the activity of analogs like solamargine.

Investigating Synergistic Antifungal Formulations

Solasonine's unique synergistic effect with solamargine against otherwise resistant fungi like Rhizoctonia solani [1] makes it a key component in studies aimed at developing combination antifungal treatments. Its individual inactivity against certain species, combined with its synergistic potential, provides a clear rationale for its inclusion in complex mixture analyses and bioassay-guided fractionation of Solanum extracts.

Reference Compound for Moderate Cytotoxicity in Glycoalkaloid Research

For laboratories screening glycoalkaloids for cytotoxic activity, solasonine serves as an excellent reference standard for 'moderate' potency. Its established IC50 range of 12-37 μM across various tumor cell lines [1] provides a reliable benchmark against which the activity of more potent analogs (e.g., solamargine, solanine) and less potent derivatives can be quantitatively compared, ensuring assay reproducibility and cross-study data alignment.

Pharmacokinetic and Metabolism Studies of Solasodine Glycosides

As a primary glycoside of the aglycone solasodine, solasonine is essential for studying the impact of glycosylation on the absorption, distribution, metabolism, and excretion (ADME) of solasodine-based compounds [1]. Its distinct glycosylation pattern (solatriose) directly compared to solamargine (chacotriose) allows for controlled studies on how specific carbohydrate moieties influence bioavailability and metabolic stability.

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